molecular formula C13H14N4 B13426576 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13426576
M. Wt: 226.28 g/mol
InChI Key: RWVUTCVHHUPRKG-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound featuring an isobutyl substituent at the 1-position, a pyridin-2-yl group at the 3-position, and a nitrile group at the 4-position. The isobutyl group enhances lipophilicity, while the pyridin-2-yl moiety contributes to electronic interactions and hydrogen bonding capabilities, making this compound structurally distinct among pyrazole-carbonitrile analogs .

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-(2-methylpropyl)-3-pyridin-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,8H2,1-2H3

InChI Key

RWVUTCVHHUPRKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with isobutylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yl and pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Key Observations :

  • The isobutyl group offers greater steric bulk compared to isopropyl () or butyl (), which may influence pharmacokinetic properties like membrane permeability.

Key Observations :

  • CuAAC () is highly efficient for triazole-linked hybrids, but yields drop with bulky substituents (e.g., 46% for butyl vs. 90% for isopropyl).
  • The target compound’s synthesis likely follows similar CuAAC or nucleophilic substitution routes, though its isobutyl group may require optimized conditions to mitigate steric effects.

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility Reference
This compound Not reported ~2.1 Low (lipophilic substituents)
1-Isopropyl-3-(4-phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile 134.6–136.8 2.8 Moderate in organic solvents
3-(4-Butyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile 224.9–247.9 3.2 Low (crystalline solid)
5-Amino-1-[2-(thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile 186.6 1.9 Moderate (polar thiadiazole)

Key Observations :

  • Higher melting points in triazole hybrids () suggest strong intermolecular interactions (e.g., dipole-dipole, π-stacking).
  • The target compound’s pyridin-2-yl group may lower LogP compared to phenyl analogs, balancing lipophilicity and solubility.

Spectroscopic and Analytical Data

  • 1H NMR : Pyridin-2-yl protons in the target compound would resonate at δ ~8.0–8.5 ppm (cf. δ 8.39 ppm for phenyl-triazole in ).
  • IR : The nitrile group exhibits a strong absorption at ~2240 cm⁻¹ (consistent with ).
  • MS : Molecular ion peaks align with calculated masses (e.g., [M]+ at m/z 278 for vs. ~240 for the target compound).

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